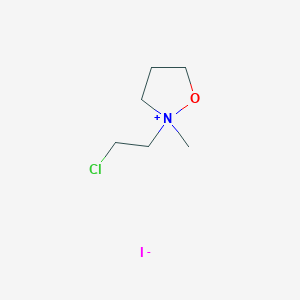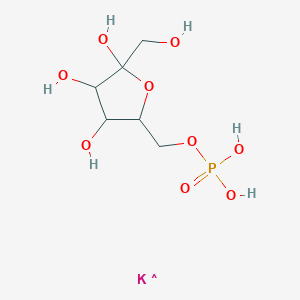
Glycerin-1,3-13C2
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Glycerol-1,3-13C2 is widely used in scientific research due to its isotopic labeling:
Chemistry: It is used in NMR spectroscopy to study molecular structures and dynamics.
Biology: It serves as a tracer in metabolic studies to track the incorporation and transformation of glycerol in biological systems.
Medicine: It is used in metabolic research to understand diseases related to glycerol metabolism.
Industry: It is used in the production of labeled compounds for research and development purposes.
Wirkmechanismus
Target of Action
Glycerol-1,3-13C2, also known as 1,2,3-Propanetriol-1,3-13C2, is a labeled analogue of glycerol . Glycerol is a significant biomolecule and is the structural backbone of triacylglycerol molecules . It can also be converted to a glycolytic substrate for subsequent metabolism .
Mode of Action
The mode of action of Glycerol-1,3-13C2 is similar to that of glycerol. It interacts with its targets, such as enzymes and proteins, and can cause changes in their structure and function . .
Biochemical Pathways
Glycerol is involved in several biochemical pathways. For instance, it plays a role in the glycerolipid metabolism pathway, where it is converted into glycerol 3-phosphate by the enzyme glycerol kinase . Glycerol-1,3-13C2, being an analogue of glycerol, is expected to participate in similar biochemical pathways.
Pharmacokinetics
Glycerol, the compound it is an analogue of, is known to have a serum concentration of approximately 005 mmol/L at rest, which can increase to 030 mmol/L during increased lipolysis associated with prolonged exercise or caloric restriction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Glycerol-1,3-13C2 typically involves the incorporation of carbon-13 labeled precursors into the glycerol backbone. One common method is the reduction of carbon-13 labeled dihydroxyacetone or glyceraldehyde using reducing agents such as sodium borohydride .
Industrial Production Methods: Industrial production of Glycerol-1,3-13C2 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high isotopic purity and yield. The final product is often purified using techniques such as distillation or crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: Glycerol-1,3-13C2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form compounds such as dihydroxyacetone and glyceric acid.
Reduction: It can be reduced to form compounds like 1,2-propanediol.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and periodic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various reagents such as acyl chlorides and alkyl halides can be used under acidic or basic conditions.
Major Products:
Oxidation: Dihydroxyacetone, glyceric acid.
Reduction: 1,2-Propanediol.
Substitution: Various glycerol derivatives depending on the substituent introduced.
Vergleich Mit ähnlichen Verbindungen
Glycerol-13C3: All three carbon atoms in the glycerol molecule are replaced with carbon-13 isotopes.
Glycerol-2-13C: Only the second carbon atom in the glycerol molecule is replaced with a carbon-13 isotope.
Uniqueness: Glycerol-1,3-13C2 is unique in that it provides specific labeling at the first and third carbon positions, making it particularly useful for studying specific metabolic pathways and reactions that involve these positions. This selective labeling offers more detailed insights compared to uniformly labeled glycerol .
Eigenschaften
IUPAC Name |
(1,3-13C2)propane-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDCQBHIVMGVHV-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2](C([13CH2]O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481900 | |
| Record name | Glycerol-1,3-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102088-01-7 | |
| Record name | Glycerol-1,3-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using Glycerol-1,3-¹³C₂ in this study?
A1: Glycerol-1,3-¹³C₂ is a specifically labeled form of glycerol where the two terminal carbon atoms (C1 and C3) are replaced with the ¹³C isotope. This isotopic labeling allows researchers to track the fate of these specific carbon atoms during the glycerol oxidation reaction (GOR) on the BiVO₄ photoanode. By analyzing the distribution of ¹³C in the reaction products, researchers can gain insights into the reaction mechanism, specifically regarding the occurrence of C-C bond cleavage and C-C bond formation (coupling) events. []
Q2: How does the use of Glycerol-1,3-¹³C₂ help in understanding C-C coupling during glycerol oxidation?
A2: By using Glycerol-1,3-¹³C₂ and analyzing the product distribution, researchers can determine if the resulting glycolaldehyde molecules contain one or two ¹³C atoms. The presence of two ¹³C atoms in glycolaldehyde would confirm that C-C coupling occurred between two C1 units originating from different glycerol molecules. This information is crucial for understanding the complex interplay of C-C cleavage and coupling reactions during photoelectrochemical GOR on BiVO₄ and provides valuable insights for optimizing the process for selective product formation. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone](/img/structure/B12950.png)

![Thieno[3,2-b]pyridin-7-amine](/img/structure/B12955.png)








![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene](/img/structure/B12968.png)


